5-Bromo-3-chloro-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGWZXBZZYVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449008-15-4 | |
| Record name | 5-bromo-3-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid typically involves the bromination and chlorination of 2-fluorobenzoic acid. One common method includes the following steps:
Protection of the carboxyl group: The carboxyl group of 2-fluorobenzoic acid is protected using a suitable protecting group.
Bromination: The protected 2-fluorobenzoic acid is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The brominated intermediate is subsequently chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce benzoic acid derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- 5-Bromo-3-chloro-2-fluorobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been reported as a precursor in the synthesis of dapagliflozin, an antidiabetic medication. The synthetic route often involves halogenation and coupling reactions that leverage the compound's reactivity to introduce functional groups necessary for biological activity .
- Antimicrobial Agents :
Agrochemical Applications
- Herbicides and Pesticides :
- Insect Repellents :
Material Science Applications
- Polymer Chemistry :
- Dyes and Pigments :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Example Compounds |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Dapagliflozin |
| Antimicrobial agents | Modified derivatives | |
| Agrochemicals | Herbicides | Targeted weed control |
| Insect repellents | Hormonal disruptors | |
| Material Science | Polymer chemistry | Enhanced thermal stability |
| Dyes and pigments | Colorants for textiles |
Case Studies
- Synthesis of Dapagliflozin :
- Antimicrobial Activity Testing :
- Development of New Herbicides :
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring enhances its reactivity and allows it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Benzoic Acids
Key Observations :
Positional Isomerism : The substitution pattern significantly influences reactivity. For instance, fluorine at position 2 in the target compound (ortho to COOH) increases acidity compared to 5-bromo-2-chlorobenzoic acid, which lacks fluorine .
Electronic Effects : The electron-withdrawing nature of fluorine and chlorine in the target compound creates a polarized aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to bromine).
Functional Group Variations : The nitro group in 3-bromo-5-fluoro-2-nitrobenzoic acid introduces strong electron withdrawal, contrasting with the carboxylic acid’s directing effects .
Biological Activity
5-Bromo-3-chloro-2-fluorobenzoic acid (BCFBA) is a halogenated aromatic carboxylic acid that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, interactions with biological systems, and potential applications based on recent research findings.
- Molecular Formula : C₇H₃BrClF O₂
- Molecular Weight : 253.46 g/mol
- Structure : The compound features bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position on the benzene ring, contributing to its unique reactivity and biological properties.
Biological Activity
Research indicates that BCFBA exhibits a range of biological activities, primarily attributed to its halogen substituents. These activities include:
- Inhibition of Enzymatic Activity : BCFBA has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that halogenated benzoic acids can act as inhibitors for various methyltransferases, which are crucial in cellular methylation processes .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
- Anticancer Activity : Preliminary studies indicate that BCFBA may possess anticancer properties. Its structural analogs have shown significant inhibition of cancer cell proliferation, particularly in breast cancer cell lines. The presence of halogen atoms is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .
The mechanism of action for BCFBA involves its interaction with biomolecules, leading to alterations in cellular pathways. Key points include:
- Enzyme Interaction : BCFBA may bind to active sites of enzymes, inhibiting their function. This is particularly relevant for enzymes involved in cancer cell metabolism and growth .
- Cell Membrane Permeability : Modifications in the structure of benzoic acid derivatives can enhance their permeability across cell membranes, facilitating their action within target cells .
Synthesis
The synthesis of BCFBA typically involves multi-step organic reactions:
- Bromination : Introduction of bromine at the 5-position.
- Chlorination : Chlorine is added at the 3-position.
- Fluorination : Fluorine is introduced at the 2-position.
These steps can be optimized for yield and purity depending on the desired application.
Case Study 1: Anticancer Activity
A study explored the effects of BCFBA on MDA-MB-231 triple-negative breast cancer cells. The compound exhibited an IC50 value indicating potent inhibition of cell proliferation compared to standard treatments. The study highlighted a nearly 20-fold selectivity index over non-cancerous cells, suggesting a promising therapeutic window for further development .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that BCFBA could effectively inhibit specific methyltransferases involved in cellular signaling pathways. This inhibition was linked to changes in gene expression profiles associated with cancer progression and metastasis .
Comparative Analysis
To better understand the uniqueness of BCFBA, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₃BrClF O₂ | Three halogens enhancing reactivity |
| 3-Bromo-5-chloro-2-fluorobenzoic acid | C₇H₃BrClF O₂ | Different halogen positioning |
| 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Lacks fluorine; different reactivity |
This table illustrates how BCFBA's unique combination of halogens may influence its biological activity compared to structurally similar compounds.
Q & A
Q. What hyphenated techniques improve detection limits in trace analysis?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity for halogenated acids. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and column (C18, 2.6 μm particle size) to resolve degradation products .
Safety & Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (halogenated acids may release toxic vapors upon heating).
- Storage : Keep in amber glass vials at 2–8°C, as recommended for similar bromo-fluoro derivatives .
- Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
